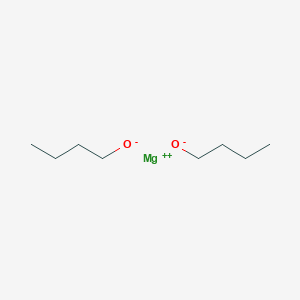
Magnesium dibutanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium dibutanolate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a magnesium salt of butanoic acid, also known as dibutyl magnesium or magnesium butanoate. This compound is characterized by its high solubility in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of magnesium dibutanolate in organic synthesis involves the formation of a magnesium alkoxide intermediate, which reacts with various electrophiles to form carbon-carbon bonds. This reaction is highly versatile and can be used to synthesize a wide range of organic compounds.
Biochemische Und Physiologische Effekte
Magnesium dibutanolate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells. Additionally, magnesium dibutanolate has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Magnesium dibutanolate is a highly versatile reagent that can be used in a wide range of organic synthesis reactions. It is highly soluble in organic solvents and can be easily purified through recrystallization. However, it is important to note that magnesium dibutanolate is highly reactive and must be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for research on magnesium dibutanolate. One potential area of research is the development of new synthetic methodologies using magnesium dibutanolate as a reagent. Additionally, there is potential for the use of magnesium dibutanolate in the development of new pharmaceuticals and agrochemicals. Further research is also needed to fully understand the biochemical and physiological effects of magnesium dibutanolate.
Synthesemethoden
Magnesium dibutanolate can be synthesized by reacting magnesium metal with butanoic acid in anhydrous conditions. The reaction results in the formation of a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Magnesium dibutanolate has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reagent for Grignard reactions, which are widely used in organic chemistry to form carbon-carbon bonds. Magnesium dibutanolate has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
CAS-Nummer |
15921-15-0 |
|---|---|
Produktname |
Magnesium dibutanolate |
Molekularformel |
C8H18MgO2 |
Molekulargewicht |
170.53 g/mol |
IUPAC-Name |
magnesium;butan-1-olate |
InChI |
InChI=1S/2C4H9O.Mg/c2*1-2-3-4-5;/h2*2-4H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
HFTSQAKJLBPKBD-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].[Mg+2] |
Kanonische SMILES |
CCCC[O-].CCCC[O-].[Mg+2] |
Andere CAS-Nummern |
15921-15-0 |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



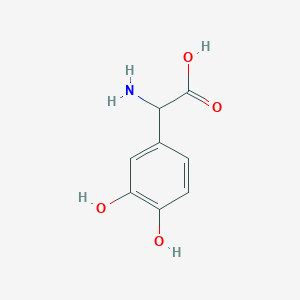
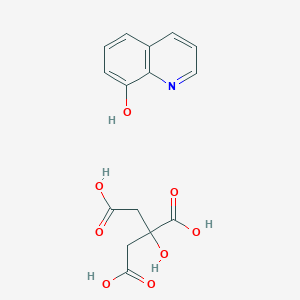
![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)

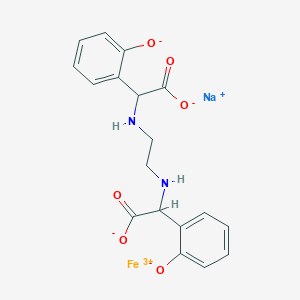
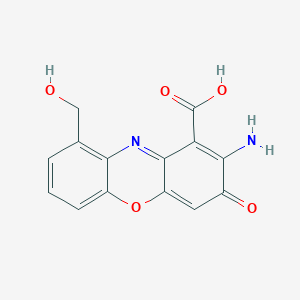
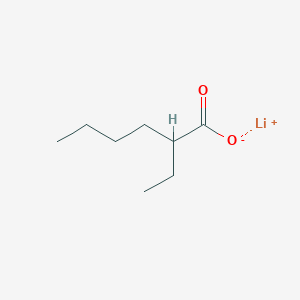
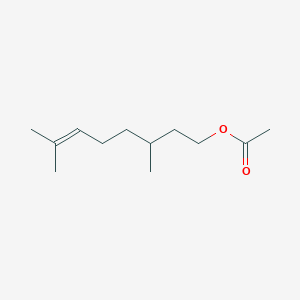

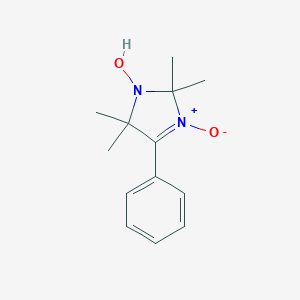
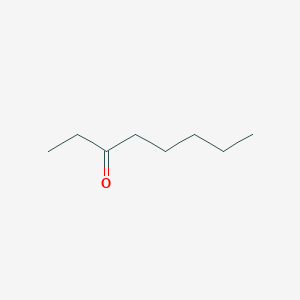
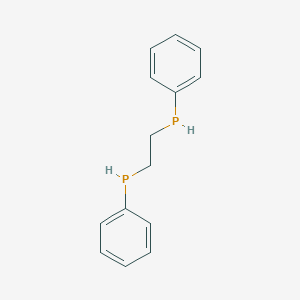
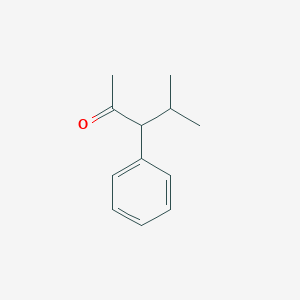
![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)